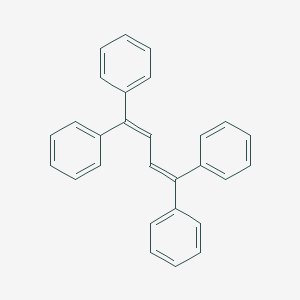

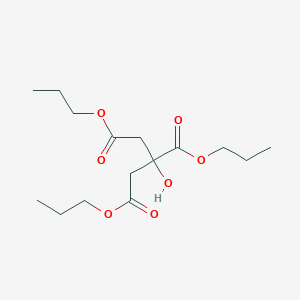

![molecular formula C17H26O2 B072163 [2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate CAS No. 1323-00-8](/img/structure/B72163.png)

[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

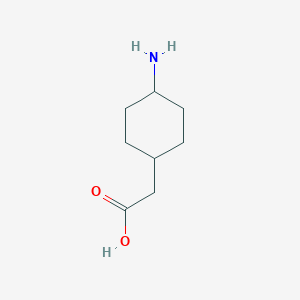

Santalyl acetate belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Santalyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, santalyl acetate is primarily located in the membrane (predicted from logP) and cytoplasm. Santalyl acetate has a bitter, cashew, and floral taste.

Wissenschaftliche Forschungsanwendungen

1. Catalysis in Polymerization

The compound's derivatives are significant in metal-catalyzed addition polymerization of functionalized norbornenes. For instance, the insertion of norbornene derivatives into certain palladium complexes has been found to proceed at comparable rates for various derivatives, including those related to the compound (Kang & Sen, 2004).

2. Microwave-assisted Synthesis

The compound's structural analogs have been synthesized using microwave-assisted conditions, demonstrating its relevance in advanced synthetic chemistry techniques (Onogi, Higashibayashi, & Sakurai, 2012).

3. Application in Total Synthesis

Derivatives of the compound have been used in the synthesis of complex structures like sesquicarene and sirenin, illustrating its utility in constructing intricate molecular architectures (Uyehara, Yamada, Ogata, & Kato, 1985).

4. Homogeneous Hydrogenation

The compound's derivatives are utilized in directed homogeneous hydrogenation, showcasing their potential in selective synthesis processes (Brown, Evans, & James, 2003).

5. Structural and Molecular Studies

Research involving analogs of the compound includes studies on crystal and molecular structure, which are crucial for understanding molecular interactions and properties (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).

Eigenschaften

CAS-Nummer |

1323-00-8 |

|---|---|

Produktname |

[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate |

Molekularformel |

C17H26O2 |

Molekulargewicht |

524.8 g/mol |

IUPAC-Name |

[(Z)-5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-enyl] acetate;[(Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-enyl] acetate |

InChI |

InChI=1S/2C17H26O2/c1-11(10-19-12(2)18)6-5-7-16(3)13-8-14-15(9-13)17(14,16)4;1-12(11-19-14(3)18)6-5-9-17(4)13(2)15-7-8-16(17)10-15/h6,13-15H,5,7-10H2,1-4H3;6,15-16H,2,5,7-11H2,1,3-4H3/b11-6-;12-6-/t13?,14-,15?,16+,17?;15-,16+,17+/m01/s1 |

InChI-Schlüssel |

ZUPBLUYKASBIGF-BNWWZQFZSA-N |

Isomerische SMILES |

C/C(=C/CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/COC(=O)C.C/C(=C/CC[C@@]1(C2C[C@@H]3C1(C3C2)C)C)/COC(=O)C |

SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C.CC(=CCCC1(C2CC3C1(C3C2)C)C)COC(=O)C |

Kanonische SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C.CC(=CCCC1(C2CC3C1(C3C2)C)C)COC(=O)C |

Dichte |

0.980-0.986 |

Andere CAS-Nummern |

1323-00-8 |

Physikalische Beschreibung |

Almost colourless or very pale straw-coloured, slightly viscous liquid; Delicately woody, faintly sandalwood-like, musky-sweet odour of excellent tenacity |

Löslichkeit |

Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)

![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)